molecular formula C6H10F2O B2470606 [1-(1,1-Difluoroethyl)cyclopropyl]methanol CAS No. 1780526-08-0

[1-(1,1-Difluoroethyl)cyclopropyl]methanol

Cat. No.: B2470606
CAS No.: 1780526-08-0
M. Wt: 136.142
InChI Key: PVFPDSRMPPVUQJ-UHFFFAOYSA-N
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Description

[1-(1,1-Difluoroethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclopropyl ring substituted with a difluoroethyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,1-Difluoroethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by the introduction of the difluoroethyl group. One common method involves the reaction of cyclopropylcarbinol with difluoroethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(1,1-Difluoroethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid, while substitution reactions can produce a variety of difluoroethyl-substituted cyclopropyl derivatives .

Scientific Research Applications

[1-(1,1-Difluoroethyl)cyclopropyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(1,1-Difluoroethyl)cyclopropyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The cyclopropyl ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyclopropyl ring and the difluoroethyl group in [1-(1,1-Difluoroethyl)cyclopropyl]methanol imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions .

Properties

IUPAC Name

[1-(1,1-difluoroethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-5(7,8)6(4-9)2-3-6/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFPDSRMPPVUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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